molecular formula C22H26O9 B1237681 Eleganin

Eleganin

Cat. No. B1237681
M. Wt: 434.4 g/mol
InChI Key: RPCAPUZHOOCZMO-ALPYKIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eleganin is a sesquiterpenoid.

Scientific Research Applications

Comparative Proteomics and Genetics

  • Human Gene Identification through Comparative Proteomics : A study by Lai et al. (2000) demonstrated the use of C. elegans proteome as a template for identifying novel human genes. This approach significantly aids in gene discovery and understanding human ortholog genes (Lai et al., 2000).

  • Model for Understanding Biological Processes : Corsi, Wightman, and Chalfie (2015) highlighted C. elegans as an important organism for studying basic functions of eukaryotic cells and its utility in understanding human diseases (Corsi, Wightman, & Chalfie, 2015).

  • Functional Characterization of Drug Targets : The review by Kaletta and Hengartner (2006) emphasized the role of C. elegans in functional characterization of novel drug targets identified through genomic technologies, highlighting its effectiveness for large-scale target validation (Kaletta & Hengartner, 2006).

Drug Discovery and Disease Research

  • Automated Microfluidic System for Screening : Liu, Gupta, and Selvaganapathy (2016) developed an automated microfluidic system for screening C. elegans behaviors, enhancing the efficiency of genetic and chemical screenings related to neuroscience and drug discovery (Liu, Gupta, & Selvaganapathy, 2016).

  • In Vivo Model for Obesity, Aging, and Alzheimer's Disease : Shen et al. (2018) reviewed the application of C. elegans as a model in research involving obesity, aging, and neurodegenerative diseases like Alzheimer's, due to its advantages such as short lifespan and transparent body (Shen, Yue, Zheng, & Park, 2018).

  • Model System for Target Identification in Neurodegenerative Diseases : Ma et al. (2018) discussed how C. elegans serves as an effective model for exploring mechanistic pathways of neurodegenerative diseases and for high-throughput drug screening (Ma et al., 2018).

properties

Product Name

Eleganin

Molecular Formula

C22H26O9

Molecular Weight

434.4 g/mol

IUPAC Name

[(1R,2R,4R,6R,7S,9S,10Z,12R)-10-(hydroxymethyl)-4-methyl-15-methylidene-14-oxo-5,8,13-trioxatetracyclo[10.3.0.04,6.07,9]pentadec-10-en-2-yl] (Z)-4-acetyloxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H26O9/c1-10(5-6-27-12(3)24)20(25)29-15-8-22(4)19(31-22)18-17(30-18)13(9-23)7-14-16(15)11(2)21(26)28-14/h5,7,14-19,23H,2,6,8-9H2,1,3-4H3/b10-5-,13-7-/t14-,15-,16+,17+,18+,19-,22-/m1/s1

InChI Key

RPCAPUZHOOCZMO-ALPYKIIRSA-N

Isomeric SMILES

C/C(=C/COC(=O)C)/C(=O)O[C@@H]1C[C@@]2([C@H](O2)[C@@H]3[C@@H](O3)/C(=C\[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO)C

Canonical SMILES

CC(=CCOC(=O)C)C(=O)OC1CC2(C(O2)C3C(O3)C(=CC4C1C(=C)C(=O)O4)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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